3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline 3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline
Brand Name: Vulcanchem
CAS No.: 1228032-35-6
VCID: VC8030383
InChI: InChI=1S/C28H12F12N2/c29-25(30,31)19-5-15(6-20(9-19)26(32,33)34)17-3-13-1-2-14-4-18(12-42-24(14)23(13)41-11-17)16-7-21(27(35,36)37)10-22(8-16)28(38,39)40/h1-12H
SMILES: C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Molecular Formula: C28H12F12N2
Molecular Weight: 604.4 g/mol

3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline

CAS No.: 1228032-35-6

Cat. No.: VC8030383

Molecular Formula: C28H12F12N2

Molecular Weight: 604.4 g/mol

* For research use only. Not for human or veterinary use.

3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline - 1228032-35-6

Specification

CAS No. 1228032-35-6
Molecular Formula C28H12F12N2
Molecular Weight 604.4 g/mol
IUPAC Name 3,8-bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline
Standard InChI InChI=1S/C28H12F12N2/c29-25(30,31)19-5-15(6-20(9-19)26(32,33)34)17-3-13-1-2-14-4-18(12-42-24(14)23(13)41-11-17)16-7-21(27(35,36)37)10-22(8-16)28(38,39)40/h1-12H
Standard InChI Key MIMQNTAXGBCGRO-UHFFFAOYSA-N
SMILES C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Canonical SMILES C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 1,10-phenanthroline core, a planar heterocyclic system with two nitrogen atoms at positions 1 and 10. Substitution at the 3 and 8 positions with 3,5-bis(trifluoromethyl)phenyl groups introduces significant steric bulk and electron-withdrawing characteristics . The trifluoromethyl groups enhance lipophilicity and thermal stability, as evidenced by a boiling point of 532.0±50.0C532.0 \pm 50.0^\circ \text{C} and a flash point of 275.5±30.1C275.5 \pm 30.1^\circ \text{C} .

The molecular weight is 604.4g/mol604.4 \, \text{g/mol}, with a density of 1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3 . The InChIKey MIMQNTAXGBCGRO-UHFFFAOYSA-N and SMILES string C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC28H12F12N2\text{C}_{28}\text{H}_{12}\text{F}_{12}\text{N}_{2}
Molecular Weight604.4 g/mol
Density1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3
Boiling Point532.0±50.0C532.0 \pm 50.0^\circ \text{C}
Flash Point275.5±30.1C275.5 \pm 30.1^\circ \text{C}
Vapor Pressure0.0±1.4mmHg0.0 \pm 1.4 \, \text{mmHg}

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline is achieved via Kumada–Tamao–Corriu cross-coupling, a method validated for analogous phenanthroline derivatives . Starting with 3,8-dibromo-1,10-phenanthroline, reaction with [(triisopropoxysilyl)methyl]magnesium chloride in the presence of Ni(dppp)Cl2_2 at 140C140^\circ \text{C} yields the target compound in moderate yields (41%) . Elevated temperatures and specific ligands (e.g., dppp) are critical for suppressing side reactions and enhancing selectivity .

Table 2: Optimization of Cross-Coupling Conditions

ConditionOutcomeSource
Catalyst: Ni(dppp)Cl2_2Yield: 41%
Temperature: 140C140^\circ \text{C}Preferred for C–C bond formation
Ligand: dpppSuperior to dppe or dppf

Analytical Validation

Post-synthetic characterization employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD). The compound’s purity is confirmed via 1H^1\text{H} and 13C^{13}\text{C} NMR, with aromatic proton resonances observed between 7.59.0ppm7.5–9.0 \, \text{ppm} and CF3_3 groups at 63ppm-63 \, \text{ppm} in 19F^{19}\text{F} NMR . XRD analysis of related phenanthroline-metal complexes (e.g., copper derivatives) reveals orthorhombic crystal systems with lattice parameters a=20.171A˚a = 20.171 \, \text{Å}, b=9.684A˚b = 9.684 \, \text{Å}, and c=10.372A˚c = 10.372 \, \text{Å} .

Applications in Catalysis and Materials Science

Coordination Chemistry

The nitrogen atoms in the phenanthroline core act as strong Lewis bases, enabling coordination to transition metals such as cobalt, copper, and nickel . For instance, immobilization of Co(OAc)2_2 on phenanthroline-based periodic mesoporous organosilica (PMO) derivatives facilitates hydrosilylation reactions, achieving high conversion rates for phenylacetylene with phenylsilane .

Role in Organosilica Frameworks

Incorporation of this compound into PMO matrices enhances material stability and catalytic recyclability. The PMO precursor 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline co-condenses with 1,2-bis(triethoxysilyl)ethane to form a 2-D hexagonal mesoporous structure with a pore diameter of 8.2nm8.2 \, \text{nm} and wall thickness of 3.8nm3.8 \, \text{nm} . These materials exhibit ordered mesoscopic structures, as confirmed by nitrogen adsorption-desorption isotherms and transmission electron microscopy (TEM) .

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